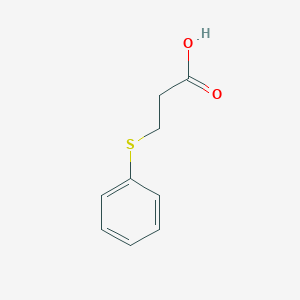

3-(Phenylthio)propanoic acid

Descripción

Contextualization within Organic Sulfur Chemistry

As an organosulfur compound, 3-(Phenylthio)propanoic acid is part of a broad class of molecules that are fundamental to both biological and industrial chemistry. fdc-chemical.com The presence of a sulfur atom, specifically in a thioether linkage, imparts distinct chemical properties. The phenylthio group is known to be sensitive to oxidation and can be converted to the corresponding sulfoxide (B87167) or sulfone derivatives using common oxidizing agents like hydrogen peroxide. vulcanchem.com This reactivity is a key aspect of its chemistry. Furthermore, the sulfanyl (B85325) group can enhance the molecule's nucleophilicity, allowing it to participate in various substitution and addition reactions. cymitquimica.com The interplay between the acidic carboxylic group and the reactive thioether makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methods within organic sulfur chemistry.

Significance in Contemporary Chemical Synthesis and Materials Science

This compound serves as a versatile building block in modern organic synthesis. Its utility has been demonstrated in the preparation of more complex molecules and heterocyclic systems. One notable application is in intramolecular Friedel-Crafts acylation reactions to synthesize sulfur-containing heterocycles. digitellinc.com Research in this area investigates how different electronic groups on the aromatic ring influence the reactivity and yields of these cyclization reactions. digitellinc.com

The compound is also a key intermediate in the synthesis of molecules with potential biological activity. For instance, it has been used in the solid-phase synthesis of a library of 3-phenylthio-3-nicotinyl propionic acid derivatives, which have been identified as antagonists of the integrin alphaVbeta3, a target relevant in medicinal chemistry. nih.gov It is also a precursor in the synthesis of β-(3,4-Dichlorobenzoyl)-α-(phenylthio)propionic acid, which is used to create other heterocyclic compounds like pyrazoles. tandfonline.com Furthermore, methods have been developed for its synthesis from aryl iodides and 3-mercaptopropionic acid, highlighting its role as an odorless surrogate for aryl mercaptans in synthesis. researchgate.net While its direct application in materials science is less documented, its derivatives, such as 3-[(4-bromophenyl)sulfanyl]propanoic acid, are noted for their potential use in this field. cymitquimica.com

Overview of Research Trajectories for this compound and Analogues

Research extends beyond the parent compound to a variety of its analogues, where structural modifications are made to tune its properties for specific applications. These studies often focus on creating derivatives with enhanced biological activity or novel chemical reactivity.

For example, the introduction of substituents on the phenyl ring or modification of the propanoic acid chain leads to a diverse range of analogues. Research into 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid has explored its potential anti-inflammatory properties. Similarly, this compound hydrazide is of interest in the development of pharmaceuticals and agrochemicals due to the reactivity of its hydrazide group. cymitquimica.com The synthesis of halogenated analogues like 3-[(4-bromophenyl)sulfanyl]propanoic acid provides intermediates for medicinal chemistry and materials science, where the bromine atom can serve as a handle for further functionalization. cymitquimica.com The overarching trend in the research of these analogues is the exploration of structure-activity relationships, aiming to develop new functional molecules for a variety of scientific applications. nih.gov

Research Highlights of this compound Analogues

| Analogue | Area of Research | Key Findings/Applications | Source(s) |

|---|---|---|---|

| 3-phenylthio-3-nicotinyl propionic acid derivatives | Medicinal Chemistry | Act as antagonists of the integrin alphaVbeta3. | nih.gov |

| 2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid | Medicinal Chemistry | Investigated for potential anti-inflammatory properties. | |

| 3-[(4-bromophenyl)sulfanyl]propanoic acid | Organic Synthesis, Medicinal Chemistry | Used as an intermediate; the bromine atom allows for further chemical modification. | cymitquimica.com |

| This compound hydrazide | Pharmaceuticals, Agrochemicals | The hydrazide group offers diverse reactivity for creating new derivatives. | cymitquimica.com |

| β-(3,4-Dichlorobenzoyl)-α-(phenylthio)propionic acid | Heterocyclic Synthesis | Used as a precursor for synthesizing various heterocyclic compounds. | tandfonline.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPROYLOGZTOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278629 | |

| Record name | 3-(phenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-65-8 | |

| Record name | 3-(Phenylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5219-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5219-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(phenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Copper-Mediated C-S Bond Formation in 3-(Phenylthio)propanoic Acid Synthesis

The formation of the C-S bond is a critical step in the synthesis of this compound. Copper-catalyzed methods have emerged as a powerful tool for this transformation, offering an efficient alternative to traditional methods.

Optimization of Reaction Conditions: Solvent, Catalyst Stoichiometry, and Reaction Time

The efficiency of copper-mediated synthesis of 3-(arylthio)propanoic acids is highly dependent on the reaction conditions. researchgate.net A study focusing on the reaction between aryl iodides and 3-mercaptopropionic acid found that optimal yields were achieved using specific parameters. researchgate.net The synthesis of this compound, for instance, yielded good results when using equimolar amounts of iodobenzene (B50100) and 3-mercaptopropionic acid with 0.5 equivalents of copper(I) oxide (Cu₂O) in refluxing pyridine (B92270) for 6 hours. researchgate.net

Further optimization studies on similar reactions have highlighted the importance of solvent choice, catalyst loading, and reaction time. For example, in a related synthesis, ethanol (B145695) was found to be a superior solvent compared to acetic acid, ethylene (B1197577) glycol, or water. researchgate.net The reaction temperature is also a critical factor, with one study identifying 110°C as the optimal temperature for a specific synthesis, as higher or lower temperatures resulted in decreased yields. researchgate.net Reaction time optimization is also crucial; prolonging the reaction beyond the optimal time does not necessarily enhance the product yield. researchgate.net

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Solvent | Pyridine (refluxing) | Good yield | researchgate.net |

| Catalyst | Copper(I) oxide (Cu₂O) | Effective for C-S coupling | researchgate.net |

| Catalyst Stoichiometry | 0.5 equivalents | Optimal for the reaction | researchgate.net |

| Reactant Stoichiometry | Equimolar amounts of iodobenzene and 3-mercaptopropionic acid | Good yield | researchgate.net |

| Reaction Time | 6 hours | Sufficient for completion | researchgate.net |

Role of 3-Mercaptopropionic Acid as a Sulfur-Transfer Reagent

3-Mercaptopropionic acid (3-MPA) plays a pivotal role as a sulfur-transfer reagent in the copper-catalyzed synthesis of symmetrical diaryl sulfides from unactivated aryl iodides. thieme-connect.comatamankimya.com This application showcases the versatility of 3-MPA beyond its direct incorporation into the final product. thieme-connect.com The process involves a copper-catalyzed reaction where 3-MPA effectively delivers the sulfur atom to form the diaryl sulfide (B99878). thieme-connect.comatamankimya.com This method provides an alternative route to these compounds, which are valuable in various chemical syntheses. thieme-connect.comatamankimya.com

Utilization of Nonactivated Aryl Iodides in Copper-Mediated Reactions

A significant advancement in C-S bond formation is the successful use of nonactivated aryl iodides in copper-mediated reactions. researchgate.netthieme-connect.com This development broadens the scope of substrates that can be used for the synthesis of 3-(arylthio)propanoic acids. researchgate.net The reaction of various nonactivated aryl iodides with 3-mercaptopropionic acid in the presence of copper(I) oxide (Cu₂O) in refluxing pyridine has been shown to produce good to excellent yields of the corresponding 3-(arylthio)propionic acids. researchgate.net This demonstrates the robustness of the copper-catalyzed system in activating otherwise less reactive aryl halides. researchgate.netnih.gov

Acid-Catalyzed Cyclodehydration in the Synthesis of Derivatives

Acid-catalyzed cyclodehydration is a key strategy for transforming this compound derivatives into more complex heterocyclic structures, such as thiochroman-4-ones.

Formation of 2-Alkylthiochroman-4-ones from 3-Alkyl-3-(phenylthio)propanoic Acids

The synthesis of 2-alkylthiochroman-4-ones can be achieved through the acid-catalyzed cyclodehydration of 3-alkyl-3-(phenylthio)propanoic acids. researchgate.netresearchgate.net This intramolecular reaction involves the removal of a water molecule to form the cyclic ketone. While this method is a recognized route, challenges can arise. For instance, the cyclization of 3-aryl-3-(phenylthio)-propanoic acid to form 2-phenylthiochroman-4-one (B11944599) (thioflavanone) has proven difficult under various strong dehydrating agents like sulfuric, methanesulfonic, or p-toluenesulfonic acid, often resulting in only trace amounts of the desired product. researchgate.net

Friedel-Crafts Acylation Involving 3-(Phenylthio)propanoyl Chlorides

Friedel-Crafts acylation provides another important pathway for the synthesis of derivatives from this compound. researchgate.netresearchgate.net This reaction involves the formation of an acylium ion from a 3-(phenylthio)propanoyl chloride, which then acts as an electrophile in an aromatic substitution reaction. sigmaaldrich.comsavemyexams.comwikipedia.org

The intramolecular Friedel-Crafts acylation of 3-alkyl-3-(phenylthio)propanoyl chlorides, facilitated by a Lewis acid catalyst, is a method for synthesizing 2-alkylthiochroman-4-ones. researchgate.netresearchgate.net However, similar to acid-catalyzed cyclodehydration, this method can also face challenges. Attempts to synthesize thioflavanone via intramolecular Friedel-Crafts acylation of the corresponding acid chloride using aluminum trichloride (B1173362) have been unsuccessful. researchgate.net A successful synthesis of thioflavanones was achieved using the acid chloride of 3-phenyl-3-(phenylthio)-propanoic acid with tin(IV) chloride as the Lewis acid catalyst, although this provided moderate yields. researchgate.netresearchgate.net This highlights the critical role of the Lewis acid in facilitating the cyclization. researchgate.netresearchgate.net

One-Pot Synthesis Approaches for this compound Analogues

Microwave Irradiation-Triggered Cascade Decarboxylative-Dehydrosulfenylation

A novel and environmentally friendly one-pot strategy has been developed for the synthesis of methoxylated and hydroxylated styrenes from β-(phenyl)-β-(phenylthio)propionic acid precursors. thieme-connect.comresearchgate.net This method utilizes microwave irradiation to trigger a cascade reaction involving both decarboxylation and dehydrosulfenylation. thieme-connect.comthieme-connect.com The process efficiently converts substituted β-(phenyl)-β-(phenylthio)propionic acids into valuable styrene (B11656) derivatives without the need for harsh reagents like strong acids or bases, or toxic metal oxidants. thieme-connect.comresearchgate.net The synergy between microwave heating and a neutral ionic liquid catalyst is crucial for the reaction's success, promoting a rapid and high-yielding transformation. thieme-connect.com This approach is particularly significant as it offers a direct route to commercially important vinylphenols, some of which are approved by the FEMA (Flavor and Extract Manufacturers Association) as GRAS (Generally Recognized as Safe) substances. thieme-connect.comresearcher.life

The effectiveness of this methodology was demonstrated through the conversion of various substituted β-(phenyl)-β-(phenylthio)propionic acids. For instance, when 3-(4-methoxyphenyl)-3-(phenylthio)propanoic acid was subjected to microwave irradiation in the presence of the ionic liquid [hmim]Br, it yielded 4-methoxystyrene. thieme-connect.com

Table 1: Effect of Different Ionic Liquids on Cascade Decarboxylative-Dehydrosulfenylation Data sourced from Singh et al., 2025 thieme-connect.com

| Entry | Ionic Liquid | Temperature (°C) | Time (min) | Yield (%) |

| 1 | [hmim]Br | 180 | 15 | 57 |

| 2 | [bmim]Br | 180 | 15 | 42 |

| 3 | [emim]Br | 180 | 15 | 35 |

| 4 | [omim]Br | 180 | 15 | 48 |

| 5 | [bmim]BF4 | 180 | 15 | 25 |

Application of Neutral Ionic Liquids in Green Synthesis

The use of neutral ionic liquids, specifically 1-hexyl-3-methylimidazolium (B1224943) bromide ([hmim]Br), is a cornerstone of the green synthesis approach for the aforementioned cascade reaction. thieme-connect.comthieme-connect.com Ionic liquids are considered "green solvents" due to their low volatility, high thermal stability, and recyclability. core.ac.uksioc-journal.cn In this specific synthesis, the neutral ionic liquid acts as a trigger for the decarboxylative-dehydrosulfenylation process under microwave irradiation. thieme-connect.comresearchgate.net This avoids the use of conventional volatile organic compounds (VOCs) and harsh chemical reagents. core.ac.uksioc-journal.cn The crucial role of the ionic liquid is highlighted by the fact that when the reaction is attempted in high-boiling organic solvents like PEG under microwave irradiation, the desired styrene product is not formed. thieme-connect.com The reusability of the ionic liquid further enhances the environmental credentials of this synthetic protocol. researchgate.net

Concerted Reaction Mechanisms in Advanced Synthetic Routes

Mechanistic investigations, primarily through Nuclear Magnetic Resonance (NMR) studies, suggest that the cascade decarboxylative-dehydrosulfenylation proceeds through a concerted mechanism. thieme-connect.comresearchgate.netresearchgate.net This implies that the cleavage of the carbon-sulfur bond and the carbon-carbon bond of the carboxylic acid group occur simultaneously, rather than in a stepwise fashion. thieme-connect.com By monitoring the reaction progress over time with NMR, researchers observed the concurrent disappearance of the substrate peaks and the appearance of the final styrene product peaks, without the significant accumulation of any intermediate that would be expected from a stepwise pathway (e.g., dehydrosulfenylation followed by decarboxylation). thieme-connect.com This concerted pathway is believed to be promoted by the specific interaction of the neutral ionic liquid with the β-(phenyl)-β-(phenylthio)propionic acid substrate under microwave conditions. thieme-connect.comthieme-connect.com

Synthesis of Substituted 3-(Arylthio)propionic Acids

The synthesis of 3-(arylthio)propionic acids with various substituents on the aromatic ring is crucial for creating a library of compounds for further applications. A successful method involves the reaction of nonactivated aryl iodides with 3-mercaptopropionic acid. researchgate.net This cross-coupling reaction is catalyzed by copper(I) oxide (Cu₂O) in refluxing pyridine, affording the desired substituted 3-(arylthio)propionic acids in good to excellent yields. researchgate.net This method is significant because it works with nonactivated aryl iodides, expanding the scope of accessible analogues. These synthesized acids can serve as stable and odorless surrogates for aryl mercaptans, which are often volatile and malodorous. researchgate.net

Table 2: Synthesis of Substituted 3-(Arylthio)propionic Acids Data sourced from Penenory et al., 2018 researchgate.net

| Aryl Iodide | Product | Yield (%) |

| Iodobenzene | 3-(Phenylthio)propionic acid | 95 |

| 1-Iodo-4-methylbenzene | 3-(p-Tolylthio)propionic acid | 98 |

| 1-Iodo-4-methoxybenzene | 3-((4-Methoxyphenyl)thio)propionic acid | 92 |

| 1-Iodo-4-chlorobenzene | 3-((4-Chlorophenyl)thio)propionic acid | 85 |

| 1-Iodonaphthalene | 3-(Naphthalen-1-ylthio)propionic acid | 88 |

Esterification and Derivatization Strategies

Esterification of the carboxylic acid group of this compound and its analogues is a common derivatization strategy to modify the compound's properties or to prepare it for further chemical transformations.

Synthesis of Methyl Esters of this compound

The methyl ester of this compound, methyl 3-(phenylthio)propanoate, is a key derivative. It can be synthesized through several established methods. One common approach is the Michael addition of thiophenol to methyl acrylate. vulcanchem.com This reaction can be catalyzed by various catalysts, including 12-tungstophosphoric acid in water, providing a green and efficient route to the desired ester. thieme-connect.com Another synthetic route involves the reaction of a 2-aminothiophenol (B119425) with methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate to produce more complex, substituted methyl esters. google.com These esterification reactions are fundamental for creating diverse molecular scaffolds based on the this compound backbone.

Formation of N,N-disubstituted β-Amino Acids from N-phenyl-N-thiocarbamoyl-β-alanine

The synthesis of novel N,N-disubstituted β-amino acids can be achieved using N-phenyl-N-thiocarbamoyl-β-alanine as a key starting material. mdpi.comnih.govlsmu.lt The process often employs the Hantzsch method, a well-established reaction for synthesizing thiazole (B1198619) rings, which in this context, leads to the formation of β-amino acid derivatives with thiazole substituents. mdpi.comresearchgate.net

One notable transformation is the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid. mdpi.comresearchgate.net This reaction can be carried out in various solvents, including water, acetic acid, ethanol, and dimethylformamide (DMF), and utilizes bases such as sodium acetate, sodium carbonate, or triethylamine. mdpi.comresearchgate.net Research indicates that conducting the reaction in water with sodium carbonate as the base provides the highest yields. mdpi.comresearchgate.net The reaction typically proceeds at boiling temperature for approximately 5 hours, after which the mixture is acidified to isolate the product. researchgate.net This method yields 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a complex N,N-disubstituted β-amino acid. mdpi.com

Further derivatives can be prepared by reacting N-phenyl-N-thiocarbamoyl-β-alanine with various α-haloketones in solvents like acetone (B3395972) or 2-propanol at boiling temperatures. mdpi.com For instance, reaction with chloroacetaldehyde (B151913) in refluxing water leads to the formation of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid. researchgate.net

Table 1: Synthesis of N,N-disubstituted β-Amino Acid Derivatives from N-phenyl-N-thiocarbamoyl-β-alanine (1)

| Reagent | Solvent/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Monochloroacetic acid | Water / Na₂CO₃ | Reflux, 5 h | 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid (2) | 78% | mdpi.com, researchgate.net |

| Chloroacetaldehyde | Water | Reflux, 2 h | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid (5) | 65% | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Acetic acid / NaOAc | 80 °C, 24 h | 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid (11) | 61% | mdpi.com, researchgate.net |

This table is interactive. Click on the headers to sort.

Preparation of Thiazole Derivatives from this compound

The preparation of thiazole derivatives is a cornerstone of heterocyclic synthesis due to the wide-ranging applications of the thiazole moiety. researchgate.netanalis.com.myresearchgate.net The most prominent and versatile method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thioamide or thiourea (B124793) with an α-halocarbonyl compound. researchgate.netgoogle.combepls.com

While the outline specifies the preparation from this compound, the primary literature routes for creating complex thiazole derivatives, particularly those with β-amino acid side chains, consistently utilize thiourea-containing precursors like N-phenyl-N-thiocarbamoyl-β-alanine rather than the thioether this compound. mdpi.comnih.govnih.gov The Hantzsch synthesis fundamentally relies on the thioamide functional group to react with the α-haloketone to form the thiazole ring. google.combepls.com this compound lacks this necessary thioamide moiety.

The established pathway, as described in numerous studies, involves reacting N-phenyl-N-thiocarbamoyl-β-alanine or similar thioureido-propanoic acids with various α-haloketones or α-haloaldehydes. mdpi.comresearchgate.netnih.gov For example, refluxing a thioureido-propanoic acid with a substituted phenacyl bromide in a solvent like methanol (B129727) or acetone yields the corresponding thiazole derivative. mdpi.comnih.gov This highlights that for the synthesis of the specific thiazole structures related to this family of compounds, the scientifically validated starting material is a thiourea derivative, not this compound.

Studies on Thioether Cleavage and Retro-Michael Reactions

The thioether linkage in this compound is susceptible to cleavage through a retro-Michael reaction, a process of significant interest in the development of thiol-releasing molecules and drug-delivery systems. thieme-connect.comresearchgate.net This reaction effectively reverses the Michael addition used to form the carbon-sulfur bond.

Influence of pH and Thiol Excess on Cleavage Mechanisms

The cleavage of the thioether bond in 3-(arylthio)propanoic acids is highly dependent on reaction conditions, particularly pH and the concentration of nucleophiles like thiols. thieme-connect.com

Under alkaline conditions (e.g., in an aqueous sodium hydroxide (B78521) solution), the thioether group, which is in the γ-position relative to the carbonyl group, can be cleaved via a retro-Michael reaction. thieme-connect.comresearchgate.net This reaction liberates a thiolate anion (e.g., thiophenolate) and acrylic acid. thieme-connect.com The stability of the leaving thiolate group is a key factor; the higher acidity of thiophenol compared to aliphatic thiols makes it a better leaving group, facilitating the cleavage. thieme-connect.com

The retro-Michael reaction can also proceed at neutral pH, a significant finding for applications in biological systems. thieme-connect.com This process is notably promoted by the presence of an excess of a thiol. thieme-connect.com The excess thiol acts to quench the acrylic acid formed during the cleavage, which shifts the reaction equilibrium towards the products, enhancing the release of the arylthiol. thieme-connect.com This mechanism is particularly relevant for designing glutathione-sensitive systems, where the high intracellular concentration of this thiol can trigger the cleavage of an arylthioether linkage. nih.govmdpi.com

Table 2: Factors Influencing Retro-Michael Cleavage of 3-(Arylthio)propanoic Acids

| Condition | Mechanism | Outcome | Significance | Reference |

|---|---|---|---|---|

| Alkaline pH (e.g., aq. NaOH) | Retro-Michael reaction | Cleavage to form arylthiolate and acrylate. | Classic laboratory condition for thioether cleavage. | thieme-connect.com, researchgate.net |

| Neutral pH with thiol excess | Thiol-promoted retro-Michael reaction | Equilibrium shifted towards cleavage by quenching of acrylate. | Enables cleavage under physiological conditions, relevant for drug delivery. | thieme-connect.com |

| Aryl vs. Alkyl Thioether | Leaving group ability | Arylthioethers (e.g., from thiophenol) cleave more readily than alkylthioethers due to the higher acidity of the corresponding thiol. | Determines the lability of the C-S bond. | thieme-connect.com, mdpi.com |

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar Studies and Biological Interactions

Exploration of Antimicrobial Activity of 3-(Phenylthio)propanoic Acid Derivatives

The core structure of this compound has served as a scaffold for the synthesis of various derivatives with notable antimicrobial properties.

The introduction of thiazole (B1198619), aromatic, and other heterocyclic moieties to the this compound backbone has been a key strategy in developing new antimicrobial candidates. analis.com.mymdpi.com Thiazole, a five-membered ring containing sulfur and nitrogen, is a recognized pharmacophore present in numerous bioactive compounds. analis.com.mynih.gov Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal effects. nih.govresearchgate.net

Research has shown that functionalized thiazole derivatives of this compound exhibit antimicrobial and antioxidant activities. nih.gov Specifically, novel thiazole derivatives bearing β-amino acid and aromatic moieties have been synthesized and evaluated for their activity against multidrug-resistant pathogens. mdpi.com For instance, certain derivatives showed selective antimicrobial activity against Gram-positive bacterial pathogens, with substitutions like 4-ClC6H4 and 4-FC6H4 being critical for this targeted action. mdpi.com

The antimicrobial activity is often structure-dependent. nih.gov For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, those incorporating heterocyclic substituents displayed potent and broad-spectrum antimicrobial activity. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Pathogens | Key Structural Features | Reference |

|---|---|---|---|

| Thiazole derivatives with β-amino acid and aromatic moieties | Gram-positive bacteria (e.g., S. aureus) | 4-ClC6H4 and 4-FC6H4 substitutions | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE group bacteria, drug-resistant Candida species | Hydrazones with heterocyclic substituents | nih.gov |

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as an important functional group for conferring biological activities, including antimicrobial effects. nih.gov When this fragment is incorporated into derivatives of this compound, the resulting compounds often exhibit enhanced antimicrobial properties. nih.gov

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that hydrazones containing heterocyclic substituents demonstrated the most potent and broad-spectrum antimicrobial activity. nih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species. nih.gov The combination of the hydrazone linker with various aromatic and heterocyclic aldehydes allows for the creation of a diverse library of compounds with a wide range of antimicrobial actions. mdpi.com

A clear correlation exists between the molecular structure of this compound derivatives and their antimicrobial efficacy. The nature and position of substituents on the aromatic rings and the type of heterocyclic systems incorporated play a crucial role in determining the potency and spectrum of activity.

For instance, the presence of a nitro group on phenyl substituents in some 2,4-disubstituted-1,3-thiazole derivatives led to active results against B. subtilis, S. aureus, and E. coli. analis.com.my In another example, chlorinated derivatives of 3-phenylpropanoic acid, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, showed significant and selective activities towards Escherichia coli and Staphylococcus aureus. nih.gov The degree of chlorination and the presence of a hydroxyl group on the phenyl ring were key determinants of this activity. nih.gov

Analysis of Hydrazone Fragments for Enhanced Antimicrobial Properties

Phytotoxicity and Plant Growth Regulatory Effects

Beyond antimicrobial applications, derivatives of this compound have been investigated for their effects on plants.

Plant growth regulators (PGRs) are used in agriculture to manipulate crop growth and development, which can include controlling lodging and improving winter hardiness in oilseed rape. eppo.int While specific studies focusing solely on this compound's direct application on rapeseed are not prevalent in the provided search results, the broader context of applying chemical regulators to rapeseed indicates the potential for such compounds to influence growth parameters. The application of PGRs can sometimes lead to phytotoxicity, manifesting as foliage discoloration or stunting, but when applied correctly, they can enhance yield and quality. eppo.intahdb.org.uk For instance, the application of salicylic (B10762653) acid has been shown to alleviate the phytotoxicity of certain herbicides on rapeseed, leading to increased chlorophyll (B73375) content and reduced cellular damage. nih.gov This suggests that compounds like this compound, if found to have phytotoxic effects at certain concentrations, could potentially be used in conjunction with safeners or have their structures modified to optimize their growth-regulatory properties. The impact of any chemical on rapeseed is typically assessed by measuring seed yield, oil content, and moisture content. eppo.int

Potential as Precursors for Pharmacologically Active Compounds

The this compound scaffold is a valuable precursor for the synthesis of a variety of pharmacologically active compounds. Its chemical structure allows for modifications at the carboxylic acid group, the phenyl ring, and the thioether linkage, making it a versatile starting material. researchgate.net

Derivatives have been synthesized to act as antagonists of the integrin alphaVbeta3, which is involved in processes like cell adhesion. nih.gov Furthermore, the core structure has been incorporated into more complex molecules, such as quinoline (B57606) hydrazide derivatives, which have been evaluated for their anti-cancer activity. nih.govresearchgate.net The synthesis often involves coupling the this compound moiety with other pharmacologically relevant fragments, such as amines or hydrazones, through amide bond formation. rsc.org This versatility highlights the importance of this compound as a building block in medicinal chemistry for the development of new therapeutic agents. ias.ac.inmdpi.com

Derivatives as Inhibitors of Peptide Deformylase

Peptide deformylase (PDF) is an essential bacterial enzyme, making it a promising target for the development of novel antibacterial agents. researchgate.net Research into PDF inhibitors has explored various chemical scaffolds, including hydroxamic acid derivatives. researchgate.netmolaid.com While direct studies on this compound as a PDF inhibitor are not extensively documented in the provided search results, the broader class of hydroxamic acid derivatives has shown potent inhibitory activity against this enzyme. researchgate.netmolaid.com These compounds function by chelating the active site metal ion of the enzyme, thereby inhibiting its function. researchgate.net The general structure of these inhibitors often includes a chelating group (like hydroxamic acid), a central scaffold, and side chains that interact with the enzyme's binding pockets. The investigation of various N-substituted hydroxamic acid derivatives has been a strategy to identify potent and selective PDF inhibitors with antibacterial activity. nih.gov

Relevance in the Synthesis of Pharmaceuticals and Agrochemicals

This compound and its derivatives serve as valuable building blocks in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries. cymitquimica.comchemimpex.com The presence of both the phenylthio group and the propanoic acid moiety provides a versatile scaffold for chemical modifications. cymitquimica.com

One notable application is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, a derivative of this compound, is an intermediate in the synthesis of zaltoprofen. nbinno.com Zaltoprofen is an NSAID used for pain relief. nbinno.com The increasing demand for effective pain management medications drives the need for such intermediates. nbinno.com

Furthermore, the structural features of this compound hydrazide, a derivative, make it a compound of interest for drug development and synthesis in both pharmaceutical and agrochemical fields. cymitquimica.com The lipophilicity conferred by the phenylthio group can influence its biological activity and interactions with molecular targets. cymitquimica.com

SAR of 3-Arylpropionic Acids as Agonists for Biological Receptors

Structure-activity relationship (SAR) studies on 3-arylpropionic acids have identified them as potent and selective agonists of the sphingosine-1-phosphate receptor-1 (S1P1). nih.govresearchgate.net The S1P1 receptor plays a crucial role in the immune system, and its agonists are of interest for the treatment of autoimmune diseases. researchgate.net

SAR studies have revealed that modifications to the aryl ring and the propionic acid chain can significantly impact the agonist activity and selectivity for the S1P1 receptor over other S1P receptor subtypes. nih.govresearchgate.netucsd.edu For example, replacing the phenyl ring with a pyridine (B92270) ring has been explored to enhance the properties of these compounds. nih.govresearchgate.net

Table 1: SAR of 3-Arylpropionic Acid Derivatives as S1P1 Agonists

| Compound Modification | Effect on S1P1 Agonist Activity | Reference |

|---|---|---|

| Introduction of substituents to the propionic acid chain | Enhanced half-life in rats | nih.govresearchgate.net |

| Replacement of the adjacent phenyl ring with pyridine | Led to a series of modified 3-arylpropionic acids with enhanced half-life | nih.govresearchgate.net |

These studies have led to the development of highly selective S1P1 agonists that have demonstrated efficacy in preclinical models, such as inducing peripheral blood lymphocyte lowering in mice. researchgate.net

Modifying the Propionic Acid Chain for Enhanced Pharmacokinetic Properties

A significant challenge in the development of 3-arylpropionic acid-based drugs is their often short half-life in rodents. nih.govresearchgate.net Research has shown that modifying the propionic acid chain can lead to enhanced pharmacokinetic properties, particularly an increased half-life. nih.govresearchgate.net

Introducing substitutions at the propionic acid chain has been a successful strategy. nih.govresearchgate.net For example, the creation of cyclopropanecarboxylic acid analogs resulted in a longer half-life in rats compared to the unmodified 3-arylpropionic acids. nih.govresearchgate.net

Table 2: Impact of Propionic Acid Chain Modification on Half-Life

| Modification | Example Analog | Outcome | Reference |

|---|

This approach addresses a key metabolic liability of this class of compounds, improving their potential for therapeutic development. nih.gov

Metabolic Oxidation Pathways Affecting Half-Life

The short half-life of many 3-arylpropionic acids in rodents is believed to be a result of metabolic oxidation. nih.govresearchgate.net Specifically, oxidation at the C3 benzylic position of the propionic acid chain is likely responsible for their rapid clearance. nih.govresearchgate.net By understanding this metabolic pathway, researchers can design more stable analogs. The modifications to the propionic acid chain, as discussed in the previous section, are a direct attempt to block this metabolic oxidation and thereby extend the compound's duration of action. nih.govresearchgate.net

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rush.edu For 3-(Phenylthio)propanoic acid, DFT calculations have been instrumental in exploring its molecular properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mjcce.org.mkresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.netmdpi.com

In a study of a cocrystal involving this compound, DFT calculations were employed to determine the HOMO and LUMO energies. researchgate.net These calculations provide insights into the electronic transitions and charge transfer interactions within the molecule. researchgate.net The HOMO-LUMO energy gap for related phenylpropionic acid derivatives has been found to be greater than 4.0 eV, suggesting high kinetic stability. researchgate.net

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

This table summarizes the key aspects of Frontier Molecular Orbital analysis.

Mulliken charge analysis is a method for estimating partial atomic charges from the basis sets used in quantum chemistry calculations. science.gov This analysis helps in understanding the distribution of electron density over the atoms within a molecule, which is important for interpreting chemical reactivity. science.govacs.org In the context of this compound and its derivatives, Mulliken charge analysis can reveal the electrophilic and nucleophilic sites, providing a rationale for its interaction with other molecules. researchgate.netscience.gov

Solid-state DFT calculations are essential for understanding the energetics and interactions within a crystal lattice. mdpi.com This method has been applied to study cocrystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. unito.itfip.org For this compound, solid-state DFT can be used to analyze the formation energy of its cocrystals, comparing the energy of the cocrystal with that of the individual pure crystalline forms. unito.it This analysis helps in predicting the likelihood of cocrystal formation. unito.itmdpi.com

Mulliken Charge Analysis

Crystal Structure Determination

The precise three-dimensional arrangement of atoms in a crystalline solid is determined through crystal structure analysis, providing fundamental information about bond lengths, angles, and intermolecular interactions. uhu-ciqso.esuol.de

Single Crystal X-Ray Diffraction (SCXRD) is a powerful technique for determining the detailed atomic and molecular structure of a crystalline material. uhu-ciqso.esuol.descispace.com A study on a cocrystal of 2,4-Diamino-6-phenyl-1,3,5-triazine with this compound utilized SCXRD to characterize its crystal structure. researchgate.net The analysis revealed that the cocrystal belongs to the monoclinic crystal system with the space group C1c1. researchgate.net

Crystallographic Data for the Cocrystal of this compound: researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C1c1 |

| a (Å) | 22.459(8) |

| b (Å) | 6.870(2) |

| c (Å) | 12.051(4) |

This table presents the lattice parameters of the cocrystal as determined by SCXRD analysis.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com It is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts. nih.gov

Crystallographic Parameters and Space Group Determination

The analysis of this cocrystal (PTPA:DAPT) revealed a monoclinic crystal system with the space group C1c1. The determined lattice parameters provide insight into the unit cell dimensions of this specific two-component crystal.

Table 1: Crystallographic Data for the Cocrystal of this compound and 2,4-Diamino-6-phenyl-1,3,5-triazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C1c1 |

| a | 22.459(8) Å |

| b | 6.870(2) Å |

| c | 12.051(4) Å |

This data pertains to the cocrystal and not the pure compound.

Advanced Applications and Research Directions

Role as Intermediates in Complex Molecule Synthesis

3-(Phenylthio)propanoic acid and its derivatives serve as valuable precursors in the synthesis of various organic compounds, including those with significant industrial and biological relevance.

A significant application of 3-(arylthio)propionic acids is their use as odorless surrogates for aryl mercaptans. researchgate.netgrafiati.com The direct handling of aryl mercaptans is often problematic due to their foul smell. 3-(Arylthio)propionic acids provide a stable, solid, and odorless alternative that can be readily converted to the desired aryl mercaptan or diaryl disulfide when needed. researchgate.netotka-palyazat.hu

The synthesis of 3-(arylthio)propionic acids can be achieved by reacting aryl iodides with 3-mercaptopropionic acid in the presence of copper(I) oxide (Cu₂O) in refluxing pyridine (B92270), resulting in good to excellent yields. researchgate.netresearchgate.net These resulting 3-(arylthio)propionic acids can then undergo cleavage to produce either aryl mercaptans or diaryl disulfides. researchgate.netresearchgate.net

Reductive Cleavage: Treatment with a reducing agent like sodium sulfide (B99878) (Na₂S) in an alkaline medium leads to the formation of aryl mercaptans. researchgate.netresearchgate.net

Oxidative Cleavage: The use of an oxidizing agent such as iodine (I₂) in an alkaline environment yields diaryl disulfides. researchgate.netresearchgate.net Symmetrical disulfides can also be prepared by oxidizing the precursor mercaptans with phenyltrimethylammoniumtribromide in pyridine at room temperature. researchgate.netresearchgate.net

This methodology has been successfully applied to a range of aryl iodides, demonstrating its versatility in preparing various substituted aryl mercaptans and diaryl disulfides. researchgate.net

Table 1: Synthesis of Aryl Mercaptans and Diaryl Disulfides from 3-(Arylthio)propionic Acids

| Starting Material (Aryl Iodide) | Intermediate (3-(Arylthio)propionic Acid) | Product (Aryl Mercaptan or Diaryl Disulfide) | Cleavage Condition | Reference |

| Aryl Iodide | 3-(Arylthio)propionic Acid | Aryl Mercaptan | Reductive (Na₂S) | researchgate.netresearchgate.net |

| Aryl Iodide | 3-(Arylthio)propionic Acid | Diaryl Disulfide | Oxidative (I₂) | researchgate.netresearchgate.net |

Recent research has highlighted the potential of this compound derivatives in the synthesis of bio-based styrenes. researchgate.netresearchgate.net Styrene (B11656) is a crucial monomer in the production of a wide range of polymers, and developing sustainable routes from renewable resources is a significant area of interest. acs.orgmdpi.comresearchgate.net Lignin, a complex aromatic polymer found in biomass, is a promising feedstock for producing valuable aromatic chemicals, including styrenes. diva-portal.org

A novel, one-pot synthesis of methoxy- and hydroxylated styrenes has been developed using β-(phenyl)-β-(phenylthio)propionic acids. researchgate.netresearchgate.net This method employs a neutral ionic liquid, [hmim]Br, and microwave irradiation to trigger a cascade decarboxylative-dehydrosulfenylation reaction. researchgate.netresearchgate.net This approach is noteworthy for its eco-friendly nature, as it avoids the use of strong acids or bases and toxic metal oxidants. researchgate.netresearchgate.netresearcher.life Furthermore, it circumvents the need for protecting and deprotecting phenolic groups, offering a more efficient pathway to commercially valuable vinylphenols. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) studies suggest that this transformation proceeds through a concerted reaction mechanism. researchgate.netresearchgate.net

Synthesis of Aryl Mercaptans and Diaryl Disulfides from 3-(Arylthio)propionic Acids

Cocrystallization Studies for Material Science and Drug Discovery

Cocrystallization is a technique used to modify the physicochemical properties of solid materials, including active pharmaceutical ingredients (APIs), by combining them with a coformer in a crystalline lattice. nih.govfarmaciajournal.comsysrevpharm.org this compound has been investigated as a coformer in cocrystallization studies, demonstrating its potential to alter the properties of other molecules. researchgate.netunito.it

In the field of drug discovery, cocrystallization can be employed to enhance the therapeutic properties of APIs. nih.govdal.canih.gov Research has shown that cocrystals of this compound can exhibit enhanced biological activity. For instance, a new cocrystal was formed by combining 2,4-Diamino-6-phenyl-1,3,5-triazine with this compound. researchgate.netresearchgate.netresearchgate.net The resulting cocrystal was characterized using single-crystal X-ray diffraction (SCXRD) and other analytical techniques. researchgate.netresearchgate.net Molecular docking studies were performed to investigate the binding patterns of the synthesized cocrystal, and in-vitro antimicrobial activities against various bacterial and fungal strains were also examined. researchgate.net

Understanding the solid-state properties and the energetics of cocrystal formation is crucial for designing new materials with desired characteristics. researchgate.netresearchgate.net Hirshfeld surface analysis and 2D fingerprint plots have been used to analyze the intermolecular interactions within the cocrystal of 2,4-Diamino-6-phenyl-1,3,5-triazine and this compound, revealing the percentage contribution of different interactions to the crystal structure. researchgate.netresearchgate.net

Furthermore, Density Functional Theory (DFT) calculations have been employed to study the physicochemical properties of the cocrystal, including frontier molecular orbitals, HOMO-LUMO energies, and Mulliken charge analysis. researchgate.netresearchgate.net These computational studies provide valuable insights into the stability and electronic properties of the cocrystal. researchgate.net

In a separate study, a hydrated cocrystal of sulfamethazine (B1682506) with 3-(4-hydroxyphenyl)propanoic acid was synthesized and characterized. nih.gov This 2:2 cocrystal was found to contain two independent molecules of sulfamethazine, one in the amidine form and the other in the imidine form, along with two neutral carboxylic acid molecules and two water molecules. nih.gov

Enhanced Cytotoxic Activity of Cocrystals

Potential in Agrochemical Development

The structural features of this compound and its derivatives suggest their potential application in the development of new agrochemicals. cymitquimica.comgoogle.com The presence of the thioether linkage and the carboxylic acid group can impart biological activity. cymitquimica.com While specific studies focusing solely on the agrochemical applications of this compound are not extensively detailed in the provided context, its role as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules implies its utility in creating novel structures for agrochemical screening. osi.lv For instance, derivatives of arylthio- and arylsulfonylacetic and -propionic acids have been used to synthesize novel five-membered nitrogen-containing heterocyclic compounds, a class of compounds often explored for their biological activities. osi.lv

Novel Agrochemicals with Enhanced Activity and Reduced Environmental Impact

The development of new agrochemicals is driven by the dual goals of enhancing efficacy against target pests and weeds while simultaneously minimizing adverse effects on the environment. The chemical scaffold of this compound presents a promising starting point for designing such novel compounds. Its inherent structure allows for a variety of modifications to fine-tune its biological activity and environmental persistence.

Research into propanoic acid derivatives has shown that this class of compounds can be utilized as intermediates in the creation of various agrochemicals, including both herbicides and fungicides. The core structure of propanoic acid itself is known to be readily metabolized by soil microbes into simple byproducts like carbon dioxide and water. epa.gov This inherent biodegradability is a significant advantage, suggesting a foundation for derivatives with a reduced environmental footprint. epa.govnih.gov The environmental persistence of any new agrochemical is a critical factor, with properties like soil half-life being key indicators of its potential for long-term contamination. ufu.br

While specific, comprehensive studies focusing solely on developing a range of this compound-based agrochemicals with detailed environmental impact assessments are not extensively published in publicly available literature, we can infer potential research directions and outcomes based on studies of structurally analogous compounds, such as phenoxypyridine and phenoxypropionate derivatives. nih.gov These studies provide valuable insights into the structure-activity relationships that govern the efficacy of this class of molecules.

Detailed Research Findings from Analogous Compounds

Research on related chemical structures, such as phenoxypyridine propionate (B1217596) derivatives, demonstrates how molecular modifications can lead to significantly enhanced fungicidal or herbicidal activity. nih.gov The principle of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is often employed. For instance, replacing a benzene (B151609) ring with a pyridine ring can alter the electronic properties and bioavailability of a compound, potentially leading to increased efficacy. nih.gov

Studies have shown that the introduction of specific substituents on the aromatic ring or modifications to the propanoic acid side chain can have a profound effect on biological activity. For example, in a series of phenoxypyridine derivatives, the introduction of phenoxypyridine led to a significant increase in activity against southern corn rust, with one compound displaying an EC₅₀ value of 2.16 mg/L, far superior to the commercial control diflumetorim (B165605) (EC₅₀ = 53.26 mg/L). nih.gov

The following interactive data table summarizes the fungicidal activity of selected phenoxypyridine derivatives, which are structurally related to this compound, against cucumber downy mildew. This data illustrates how chemical modifications can enhance biological activity.

Table 1: Fungicidal Activity of Selected Phenoxypyridine Derivatives against Cucumber Downy Mildew Data sourced from a study on phenoxypyridine as an active scaffold for pesticides. nih.gov

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | EC₅₀ (mg/L) |

|---|---|---|---|---|

| Derivative 1 | H | H | H | >100 |

| Derivative 2 | 2-F | H | H | 50.82 |

| Derivative 3 | 2-Cl | H | H | 28.45 |

| Derivative 4 | 2-CH₃ | H | H | 63.71 |

| Compound 28 | 2-CF₃ | 4-Cl | 5-F | 0.10 |

| Diflumetorim (Control) | - | - | - | 23.06 |

This data clearly indicates that specific substitutions, such as the trifluoromethyl (CF₃) and chloro (Cl) groups in Compound 28, can lead to a dramatic increase in fungicidal potency. nih.gov These principles of structure-activity relationships are directly applicable to the design of novel agrochemicals based on the this compound scaffold. By systematically introducing different functional groups onto the phenyl ring of this compound, researchers can aim to develop compounds with superior activity against specific plant pathogens or weeds.

The pursuit of reduced environmental impact would involve selecting modifications that not only enhance activity but also maintain or improve the biodegradability of the parent molecule. This involves avoiding the introduction of functionalities known for their environmental persistence, such as certain halogenated groups that can bioaccumulate. nih.gov The ultimate goal is to create a molecule that is highly effective at its intended purpose but breaks down quickly in the environment, minimizing harm to non-target organisms and ecosystems. ufu.breuropa.eu

Q & A

Q. What are the common synthetic routes for 3-(phenylthio)propanoic acid, and how can regioselectivity be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution between a thiol (e.g., thiophenol) and a halogenated propanoic acid derivative. For example, 3-bromopropanoic acid reacts with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound . To optimize regioselectivity (sulfur vs. nitrogen substitution), reaction conditions such as solvent polarity, temperature, and base strength are critical. For instance, using aprotic polar solvents like DMF enhances sulfur-centered nucleophilicity, minimizing undesired N-substitution byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Characterization involves:

Q. What are the key stability considerations for this compound under storage and experimental conditions?

Methodological Answer: The compound is prone to oxidation due to the thioether group. Stability can be enhanced by:

- Storing in inert atmospheres (argon/nitrogen) at −20°C.

- Avoiding prolonged exposure to light or heat (>50°C).

- Using antioxidants (e.g., BHT) in solution phases .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

Methodological Answer: Pyrolysis studies (520–682 K) reveal a retro-Michael elimination pathway. The reaction proceeds via a four-membered cyclic transition state, yielding acrylic acid and thiophenol as primary products. Kinetic analyses (Arrhenius parameters: Eₐ ~120–150 kJ/mol) confirm a unimolecular mechanism . Computational modeling (DFT) can further elucidate transition-state geometry and substituent effects on decomposition rates.

Q. How does this compound interact with mitochondrial enzymes in prodrug design?

Methodological Answer: The thioether linkage enables mitochondrial targeting via the fatty acid β-oxidation pathway. In vitro assays using isolated rat liver mitochondria demonstrate that this compound derivatives (e.g., methimazole prodrugs) are metabolized by acyl-CoA synthetases, releasing bioactive antioxidants. Competitive inhibition studies with etomoxir (a CPT1 inhibitor) confirm pathway specificity .

Q. What metabolic transformations occur in vivo for this compound?

Methodological Answer: Metabolite profiling (e.g., murine urine LC-MS/MS) identifies sulfation and glucuronidation as primary Phase II modifications. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.